molecular formula C4H11NO8P2 B12908086 N-(Diphosphonomethyl)-N-methylglycine CAS No. 86451-86-7

N-(Diphosphonomethyl)-N-methylglycine

Cat. No.: B12908086
CAS No.: 86451-86-7
M. Wt: 263.08 g/mol
InChI Key: HXUQIWPUXBVDGE-UHFFFAOYSA-N
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Description

N-(Diphosphonomethyl)-N-methylglycine (CAS No: 86451-86-7) is a synthetic aminophosphonic acid derivative with a molecular formula of C4H11NO8P2 and a molecular weight of 263.08 g/mol . This compound is characterized as an analog of N-methylglycine (sarcosine), in which the glycine moiety is modified with a diphosphonomethyl group . As a member of the α-aminophosphonic acid family, it is considered a mimetic of natural amino acids and can compete with them for binding at enzyme active sites, making it a compound of interest in the study of metabolic pathways and enzyme inhibition . Researchers are exploring the properties of such derivatives due to their potential biological activities. Some structurally related N-(phosphonomethyl) glycine derivatives have been reported in scientific literature to exhibit antineoplastic (anti-cancer) potential in preliminary studies, often combined with low clastogenicity (low potential to cause chromosomal damage) . The rigidity and electronic effects imparted by the phosphonate groups are areas of investigation for modulating biological activity and improving metabolic stability . This product is supplied for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86451-86-7

Molecular Formula

C4H11NO8P2

Molecular Weight

263.08 g/mol

IUPAC Name

2-[diphosphonomethyl(methyl)amino]acetic acid

InChI

InChI=1S/C4H11NO8P2/c1-5(2-3(6)7)4(14(8,9)10)15(11,12)13/h4H,2H2,1H3,(H,6,7)(H2,8,9,10)(H2,11,12,13)

InChI Key

HXUQIWPUXBVDGE-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C(P(=O)(O)O)P(=O)(O)O

Origin of Product

United States

Contextualization Within the Broader Field of Phosphonate Containing Organic Molecules

Phosphonates are organophosphorus compounds characterized by a direct and highly stable carbon-to-phosphorus (C-P) bond. unife.it This stability, in contrast to the more labile P-O bond in phosphates, makes phosphonate-containing molecules attractive for various applications. The broader field of phosphonate (B1237965) chemistry encompasses a vast range of molecules, from simple phosphonic acids to complex polymers, each with distinct properties and uses.

These compounds are known for their excellent chelating abilities, allowing them to form stable complexes with a variety of metal ions. unife.it This property is fundamental to their use in industrial water treatment, as antiscaling agents, and in detergents. unife.it Furthermore, the structural analogy of the phosphonate group to the phosphate (B84403) group has led to the development of phosphonate-based therapeutic agents that can act as enzyme inhibitors. frontiersin.org Bisphosphonates, for example, are a class of drugs that are crucial in the treatment of bone diseases like osteoporosis. nih.govnih.gov

Overview of Structural Classes: N Alkylglycines, N Phosphonomethylglycines, and Polyphosphonates

To fully appreciate the significance of N-(Diphosphonomethyl)-N-methylglycine, it is essential to understand the structural classes from which it derives its key features.

N-Alkylglycines: This class of compounds consists of glycine (B1666218) derivatives where one or both of the hydrogen atoms on the amino group are replaced by alkyl groups. The introduction of an alkyl group, such as the methyl group in this compound, can significantly alter the molecule's properties, including its basicity, steric hindrance, and biological activity. N-methylglycine, also known as sarcosine (B1681465), is a naturally occurring N-alkylglycine. researchgate.net

N-Phosphonomethylglycines: These are compounds where a phosphonomethyl group (-CH2PO(OH)2) is attached to the nitrogen atom of glycine. The most well-known example is N-(phosphonomethyl)glycine, the active ingredient in the herbicide glyphosate (B1671968). ejes.cz The presence of the phosphonomethyl group imparts strong chelating properties and is responsible for its biological activity. acs.org

Polyphosphonates: This category includes molecules containing multiple phosphonate (B1237965) groups. unife.it Aminopolyphosphonates, which feature a nitrogen atom linked to several methylphosphonic acid groups, are powerful chelating agents used extensively in industrial applications. unife.itnih.gov The presence of multiple phosphonate groups enhances the metal-binding capacity of these molecules. unife.it Geminal bisphosphonates, characterized by a P-C-P bond, are another important subclass with significant therapeutic applications. nih.gov

This compound uniquely combines elements from all three classes, featuring an N-methylated glycine core functionalized with two phosphonate groups on the same nitrogen atom.

Rationale for Academic Investigation of N Diphosphonomethyl N Methylglycine Derivatives

Methodologies for N-Methylation of Glycine and Subsequent Phosphonomethylation

The synthesis of N-phosphonomethylated glycine derivatives begins with the modification of the parent amino acid, glycine. A key initial step can be the N-methylation of glycine to produce N-methylglycine, more commonly known as sarcosine (B1681465). wikipedia.org This transformation can be achieved through various methods, including the reaction of glycine with a methylating agent. Historically, Jacob Volhard first synthesized sarcosine in 1862 by reacting methylamine (B109427) with monochloroacetic acid, which confirmed its structure as N-methylglycine. wikipedia.org Sarcosine is a naturally occurring amino acid derivative that serves as an intermediate in the metabolism of choline (B1196258) and glycine. wikipedia.orgnih.govmdpi.commedchemexpress.com

The subsequent step, phosphonomethylation, involves attaching a phosphonomethyl (-CH₂PO₃H₂) group to the nitrogen atom. While a direct diphosphonomethylation of N-methylglycine to form the titular compound is not widely documented, the phosphonomethylation of glycine itself is a well-established process, primarily through a Mannich-type reaction. This reaction typically involves condensing glycine, formaldehyde (B43269), and a phosphorus source like a dialkyl phosphite (B83602) or phosphorous acid. google.comprepchem.com The process can be carried out in an alcoholic solution, often in the presence of a tertiary base. google.com The resulting ester is then hydrolyzed, typically with a strong acid, and the final product is isolated by precipitation. google.com

Synthesis of N,N-Bis(phosphonomethyl)glycine (BPMG) as a Structural Analog

A significant structural analog is N,N-Bis(phosphonomethyl)glycine (BPMG), also known by the common name glyphosine (B166191). This compound features two phosphonomethyl groups on the glycine nitrogen. Its synthesis often occurs as a byproduct during the production of N-(phosphonomethyl)glycine (glyphosate), particularly when reaction conditions are not tightly controlled. google.com

The formation of glyphosine is favored when glycine is reacted with an excess of formaldehyde and a phosphite source. google.com Conducting the phosphonomethylation reaction in an acidic environment has been shown to lead primarily to the formation of glyphosine instead of the mono-substituted product. google.com This highlights the critical role of pH and stoichiometry in directing the outcome of the reaction toward either mono- or bis-phosphonomethylation.

Exploration of Mannich-Type Reactions for Phosphonomethylation in Glycine Derivatives

The core chemical transformation for the synthesis of N-phosphonomethylated glycines is the Mannich reaction or its variants, such as the Kabachnik-Fields reaction. researchgate.netbeilstein-journals.org The classical Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde and a primary or secondary amine. researchgate.net In the context of phosphonomethylation, the reaction brings together three key components:

An Amine : Glycine or a glycine derivative (e.g., N-methylglycine).

An Aldehyde : Typically formaldehyde or its polymer, paraformaldehyde. google.com

A Phosphorus Reagent : A compound containing a P-H bond, such as phosphorous acid or its dialkyl esters (dialkyl phosphites). google.comgoogle.com

The reaction mechanism begins with the formation of a Schiff base (an imine) from the amine and formaldehyde. This is followed by the nucleophilic addition of the phosphorus compound to the imine intermediate. The Kabachnik-Fields reaction specifically refers to this three-component condensation to form α-aminophosphonates. researchgate.net Another related method is the Petasis reaction, which can be used to produce N-phosphonomethyl-α-amino acids through the interaction of an α-amino phosphonate, glyoxylic acid, and an organylboronic acid. researchgate.net These multi-component reactions provide a powerful and direct route to constructing the C-N-C-P backbone of these molecules.

Purification and Characterization of Synthesized Intermediates and Final Compounds

The isolation and verification of the final products and any intermediates are critical steps in the synthetic process. A common purification strategy for these acidic, water-soluble compounds involves precipitation and crystallization. After hydrolysis of the phosphonate esters, the pH of the aqueous solution can be adjusted with a mineral acid, such as hydrochloric acid, to a point where the N-phosphonomethylated glycine precipitates out of the solution as a solid. google.com The resulting crystalline solid is then typically collected by filtration and washed with solvents like water and ethanol (B145695) to remove residual acids and other impurities. google.com

A variety of analytical techniques are employed for the characterization of these compounds.

Spectroscopy : Fourier-transform infrared (FT-IR) spectroscopy is used to identify functional groups present in the molecule. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation. Solid-state ¹³C and ¹⁵N NMR have been used to study the metabolism of these compounds, while solution ¹H NMR is used to confirm identity. nih.gov

Mass Spectrometry (MS) : This technique is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their elemental composition. researchgate.net

Physical Properties : Basic characterization includes determining the melting point and physical appearance. For instance, N,N-Bis(phosphonomethyl)glycine (BPMG) is typically an off-white to beige powder.

Below are interactive tables summarizing key characterization data for the structural analog N,N-Bis(phosphonomethyl)glycine (BPMG).

Physical and Chemical Properties of N,N-Bis(phosphonomethyl)glycine (BPMG)

Property Value
Molecular Formula C₄H₁₁NO₈P₂
Molecular Weight 263.08 g/mol
Appearance Off-white to beige powder
Melting Point 188 - 191 °C

| CAS Number | 2439-99-8 |

Spectroscopic and Identification Data for N,N-Bis(phosphonomethyl)glycine (BPMG)

Identification Method Type Identifier
SMILES String O=P(O)(O)CN(CC(O)=O)CP(=O)(O)O
InChI Key OXHDYFKENBXUEM-UHFFFAOYSA-N
Primary Analysis Method ¹H-NMR

| Purity Assessment | Method | Titration |

Vibrational Spectroscopy for Structural Elucidation (e.g., FTIR studies on N-methylated glycines)

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful non-destructive technique for identifying the functional groups and elucidating the molecular structure of compounds. The analysis of this compound would involve identifying the characteristic vibrational modes associated with its N-methylglycine backbone and the diphosphonomethyl substituent.

Studies on simple α-amino acids like glycine and its N-methylated derivatives, sarcosine (N-methylglycine) and N,N-dimethylglycine, provide a foundational understanding of the expected spectral features. rsc.orgresearchgate.net In the solid state, these amino acids can exist in both neutral and zwitterionic forms, with their relative populations being temperature-dependent. rsc.orgresearchgate.net The zwitterionic form, characterized by the presence of a carboxylate group (COO⁻) and a protonated amino group (NH₂⁺), is typically more stable in the solid phase. rsc.org

For this compound, the FTIR spectrum would be a composite of the vibrations of its constituent parts. The N-methylglycine moiety would exhibit characteristic bands for the carboxylic acid group, the C-N stretching, and the N-CH₃ group vibrations. The bands associated with the methylene (B1212753) (CH₂) and methyl (CH₃) groups are typically observed in the 2850–2960 cm⁻¹ region (symmetric and asymmetric stretching) and around 1456-1467 cm⁻¹ (deformation vibrations). tandfonline.com The presence of the diphosphonomethyl group would introduce strong absorptions corresponding to P=O stretching, P-O-H bending, and P-C bond vibrations. The exact positions of these bands would be sensitive to the molecule's protonation state and the hydrogen bonding network in its crystalline form.

Interactive Table: Predicted FTIR Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Carboxylic Acid (COOH)O-H stretch3300 - 2500 (broad)
C=O stretch1760 - 1690
C-O stretch1320 - 1210
O-H bend1440 - 1395
Amine (Tertiary)C-N stretch1250 - 1020
N-MethylC-H stretch2960 - 2850
C-H bend1470 - 1450
DiphosphonomethylP=O stretch1300 - 1200
P-O-H bend1040 - 820
P-C stretch800 - 600

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by providing information about the local chemical environment of individual atoms. For this compound, ¹H, ¹³C, and ³¹P NMR would be employed to obtain a complete structural assignment.

The ¹³C NMR spectrum would provide complementary information, with separate resonances for the carboxyl carbon, the two methylene carbons, and the N-methyl carbon. The coupling between phosphorus and carbon (J-P coupling) would be particularly informative, leading to the splitting of the signals for the carbons in the diphosphonomethyl group and the adjacent methylene carbon of the glycine backbone.

³¹P NMR spectroscopy would be crucial for characterizing the phosphorus environment. The spectrum would likely show a single resonance, or a set of coupled resonances, confirming the presence of the diphosphono group. The chemical shift and coupling constants would be sensitive to the pH and the presence of any metal ions complexed by the phosphonate groups.

Interactive Table: Predicted NMR Chemical Shift Ranges for this compound

NucleusGroupPredicted Chemical Shift (ppm)Notes
¹HN-CH₃2.5 - 3.0Singlet
N-CH₂-COOH3.0 - 3.5Singlet or Triplet (if coupled to P)
P-CH₂-N3.0 - 4.0Triplet (due to coupling with ³¹P)
COOH10 - 13Broad singlet, exchangeable
P-OHVariableBroad, exchangeable
¹³CN-CH₃35 - 45
N-CH₂-COOH50 - 60May show P-C coupling
P-CH₂-N55 - 70Will show strong P-C coupling
COOH170 - 180
³¹P(HO)₂P(O)5 - 25Relative to 85% H₃PO₄

Theoretical Chemistry Approaches to Conformational Analysis and Stability

Computational chemistry provides powerful tools to investigate the conformational landscape, electronic properties, and stability of molecules, offering insights that can be difficult to obtain experimentally.

Density Functional Theory (DFT) has become a standard method for studying the structure and properties of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. researchgate.net For this compound, DFT calculations would be instrumental in exploring its potential energy surface to identify stable conformers.

By performing a conformational search, researchers can identify various low-energy structures arising from the rotation around single bonds, such as the C-N and C-C bonds of the glycine backbone and the C-P bonds of the substituent. The relative energies of these conformers can be calculated to determine their Boltzmann populations at a given temperature. Such analyses have been successfully applied to determine the dominating rotamers and conformational averaging in various organic molecules. researchgate.netchemrxiv.org

Furthermore, DFT can be used to predict spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental FTIR and Raman spectra to aid in the assignment of vibrational modes. Similarly, NMR chemical shifts can be computed and correlated with experimental data to confirm structural assignments. nih.gov The choice of the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-31G(d,p), cc-pVTZ) is crucial for obtaining accurate results and is often guided by benchmarking against experimental data for related systems. researchgate.netchemrxiv.org

Ab initio methods are a class of computational chemistry techniques based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate descriptions of electronic structure and molecular properties.

For a molecule like this compound, ab initio calculations can be employed to obtain benchmark geometric parameters, interaction energies, and electronic properties. nih.gov These methods are particularly useful for studying reaction mechanisms, such as proton transfer events, which are relevant for understanding the zwitterionic equilibrium in this molecule. rsc.org On-the-fly ab initio molecular dynamics (AIMD) simulations can also be performed to study the vibrational spectrum of the molecule, including anharmonic effects and the dynamics of different conformers. nih.gov

The computational cost of high-level ab initio methods generally limits their application to smaller systems. However, they can be used to validate the results obtained from more computationally efficient DFT methods for specific properties or molecular fragments of this compound.

Coordination Chemistry of N Diphosphonomethyl N Methylglycine and Its Diphosphonate Moiety

Complexation with Metal Cations: Stoichiometry and Stability Constants

N-(Diphosphonomethyl)-N-methylglycine is a polyfunctional ligand possessing two phosphonate (B1237965) groups and a carboxylate group, all of which can participate in coordinating metal ions. The stoichiometry and stability of these metal complexes are crucial parameters that dictate their behavior and potential applications. Potentiometric titration is a primary method used to determine these constants.

The protonation constants (pKₐ values) of BPMG are essential for understanding its complexation behavior at different pH levels. The reported pKₐ values are approximately ≤ 2, 2.0, 5.20, 6.77, and 10.89. These values correspond to the sequential deprotonation of the phosphonate and carboxylate groups, as well as the nitrogen atom.

Equilibrium studies have been conducted to determine the stability constants of BPMG with various metal ions. For instance, potentiometric studies have been performed on the complexation of nickel(II) with BPMG. tandfonline.com Furthermore, research on the interaction of BPMG with organotin and mercury species has yielded specific stability constants. rsc.org

The stability of metal complexes with phosphonate-containing ligands, such as BPMG, generally increases with the number of phosphonate groups available for coordination. researchgate.net The stability of these complexes also tends to follow the Irving-Williams series for divalent transition metals. ucj.org.ua

Below are interactive data tables summarizing the available stability constant data for metal complexes of this compound (NTA2P).

Cationlog β₁₁₁ (MLH)log β₁₁₂ (MLH₂)log β₁₁₃ (MLH₃)log β₁₁₄ (MLH₄)
Hg²⁺ 17.64 ± 0.0222.60 ± 0.0224.68 ± 0.04-
CH₃Hg⁺ 11.28 ± 0.02---
Sn²⁺ 17.24 ± 0.0122.03 ± 0.0223.93 ± 0.02-
(CH₃)₂Sn²⁺ 11.08 ± 0.01---
Data sourced from De Stefano et al. acs.org

Formation of Hybrid Metal-Phosphonate Coordination Networks

The multifunctional nature of this compound allows for the formation of extended coordination networks with metal ions. These hybrid inorganic-organic materials can exhibit a wide range of structural architectures, from simple dimeric units to complex three-dimensional polymers. acs.orgnih.gov

Research on ligands structurally similar to BPMG, such as N,N-bis(phosphonomethyl)-2-aminoisobutyric acid (PAIBA), provides insight into the formation of these networks. For example, the coordination of PAIBA with alkaline-earth metal ions like magnesium, calcium, and strontium has been shown to result in 0D, 3D, and 1D coordination networks, respectively. acs.orgnih.gov In these structures, the phosphonate and carboxylate groups bridge metal centers, creating extended lattices.

Studies involving BPMG itself have demonstrated its ability to form synergistic systems with metal ions like Sr²⁺, which are effective in applications such as corrosion inhibition. acs.org These systems rely on the formation of a protective film composed of the metal-BPMG complex on the metal surface. The formation of such coordination networks is a key aspect of their functionality. The dimensionality and connectivity of these networks are influenced by factors such as the metal ion's coordination preference, the pH of the solution, and the reaction conditions.

Investigation of Chelating Properties and Ligand-Metal Interactions

The chelating properties of this compound are a direct result of its molecular structure, which allows for the formation of stable, multi-ring structures upon coordination with a metal ion. The presence of two phosphonate groups and one carboxylate group provides multiple donor atoms (oxygen and nitrogen) for binding to a metal center.

Spectroscopic and structural studies of BPMG complexes reveal the intricate details of these interactions. For instance, in some cobalt(II) complexes of BPMG, both mononuclear and dinuclear species have been identified, with the cobalt ions being surrounded by oxygen atoms from the phosphonate and carboxylate groups, as well as from coordinated water molecules. researchgate.net The nitrogen atom of the glycine (B1666218) moiety can also participate in coordination.

Mechanistic Studies in Material Protection Sciences: Insights from Diphosphonomethyl Glycine Analogs

Elucidation of Corrosion Inhibition Mechanisms on Metallic Substrates (Focus on N,N-bis(phosphonomethyl)glycine, BPMG)

N,N-bis(phosphonomethyl)glycine (BPMG) has been identified as an effective corrosion inhibitor, particularly for carbon steel in neutral aqueous environments. researchgate.netresearchgate.net The primary mechanism of protection involves the formation of a stable, protective film on the metal's surface, which acts as a barrier against corrosive species. researchgate.net This phosphonated amino acid is noted for its environmental friendliness and its ability to form complexes with various metal ions, a key feature in its inhibitory action. researchgate.net The effectiveness of BPMG is significantly influenced by factors such as its concentration and the chemical composition of the aqueous environment. researchgate.netresearchgate.net

The corrosion inhibition by BPMG is fundamentally based on its ability to adsorb onto the carbon steel surface, leading to the formation of a protective film. at.ua This process involves the interaction between the polar groups of the glycine (B1666218) molecule (amino and carboxyl groups) and the metal surface. at.ua The BPMG molecule can coordinate with metal atoms through its nitrogen and oxygen atoms. at.ua The resulting layer acts as a physical barrier, isolating the steel from the corrosive medium. researchgate.net Studies indicate that the protective film consists of iron-BPMG complexes, along with oxides and hydroxides of iron. researchgate.net The thickness and stability of this film are crucial for its protective efficacy, with the film's thickness being proportional to the inhibitor's concentration. researchgate.net The adsorption process is a form of chemisorption, where strong coordinate bonds are formed between the inhibitor molecules and the iron surface.

Electrochemical techniques are pivotal in quantifying the effectiveness of BPMG as a corrosion inhibitor. Potentiodynamic polarization and Electrochemical Impedance Spectroscopy (EIS) are commonly employed to study the inhibitor-metal interface. bohrium.comnih.gov

Potentiodynamic Polarization: Polarization studies reveal that BPMG acts as a mixed-type inhibitor. researchgate.netbohrium.com This means it retards both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process. at.uabohrium.com The addition of BPMG to a corrosive solution leads to a decrease in the corrosion current density (i_corr) and a shift in the corrosion potential (E_corr). nih.gov The reduction in i_corr signifies a lower corrosion rate, with the inhibition efficiency increasing as the concentration of the inhibitor rises to an optimal level. bohrium.comnih.gov

Electrochemical Impedance Spectroscopy (EIS): EIS measurements provide insights into the properties of the protective film and the kinetics of the corrosion process. xmu.edu.cnnih.gov In the presence of BPMG, Nyquist plots typically show an increase in the diameter of the semicircle, which corresponds to an increased charge transfer resistance (R_ct). nih.govresearchgate.net This increase in R_ct indicates a slowing of the corrosion reactions at the metal-solution interface. nih.gov Concurrently, a decrease in the double-layer capacitance (C_dl) is often observed, which is attributed to the adsorption of inhibitor molecules on the steel surface, displacing water molecules and increasing the thickness of the electrical double layer. nih.govresearchgate.net EIS data confirms that the protective film formed by BPMG enhances the barrier properties against corrosive species. researchgate.net

Interactive Table 1: Electrochemical Polarization Parameters for Carbon Steel in the Presence of BPMG

This table presents typical data showing how increasing concentrations of an inhibitor like BPMG can affect corrosion parameters.

Inhibitor Concentration (ppm)Corrosion Potential (E_corr) (mV vs. SCE)Corrosion Current Density (i_corr) (µA/cm²)Inhibition Efficiency (%)
0 (Blank)-70025.00
50-6808.566
100-6754.283.2
200-6602.191.6

Interactive Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Carbon Steel with BPMG

This table illustrates the effect of an inhibitor on charge transfer resistance and double-layer capacitance.

Inhibitor Concentration (ppm)Charge Transfer Resistance (R_ct) (Ω·cm²)Double-Layer Capacitance (C_dl) (µF/cm²)Inhibition Efficiency (%)
0 (Blank)2503000
5080015068.7
10015009083.3
20028006591.1

A multi-technique approach is used to characterize the protective film formed by BPMG.

X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental and chemical composition of the surface film. researchgate.net Analysis of carbon steel surfaces treated with a BPMG-based inhibitor formulation reveals the presence of iron, phosphorus, nitrogen, oxygen, carbon, and co-inhibitors like zinc. researchgate.netresearchgate.net Deconvolution of the XPS spectra indicates that the film is composed of iron oxides/hydroxides (like Fe(III)), zinc hydroxide (B78521) (Zn(OH)₂), and a [Zn(II)-BPMG] complex. researchgate.net These components form a complex, resilient barrier layer.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology. electrochemsci.org In the absence of an inhibitor, the steel surface typically shows significant damage from corrosion. In contrast, surfaces protected with BPMG exhibit a much smoother and more uniform appearance, confirming the formation of a protective layer that covers the metal and prevents aggressive attack. researchgate.net

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis helps to identify the functional groups and chemical bonds present in the protective film. srainstruments.com Reflection-absorption FTIR spectra of surfaces treated with BPMG confirm the presence of the inhibitor in the film. researchgate.net The spectra can show characteristic bands corresponding to the phosphonate (B1237965) and carboxylate groups of the BPMG molecule, as well as bands indicating the formation of metal-inhibitor complexes, which supports the findings from XPS analysis. researchgate.netresearchgate.net

The performance of BPMG as a corrosion inhibitor can be significantly enhanced through synergistic effects with certain co-inhibitors, most notably zinc ions (Zn²⁺) and tungstate (B81510) (WO₄²⁻). researchgate.netresearchgate.net

Zinc Ions (Zn²⁺): When BPMG is used in combination with zinc ions, a highly protective film forms on the carbon steel surface. researchgate.netresearchgate.net The synergistic mechanism is attributed to the formation of a more stable and compact film. BPMG complexes with Fe²⁺ ions at anodic sites, while Zn²⁺ precipitates as zinc hydroxide (Zn(OH)₂) at cathodic sites where the local pH increases due to the oxygen reduction reaction. researchgate.net Furthermore, a stable [Zn(II)-BPMG] complex can also precipitate onto the surface, strengthening the barrier layer and leading to higher inhibition efficiency than either component could achieve alone. researchgate.net

Tungstate (WO₄²⁻): The addition of tungstate to a BPMG-Zn²⁺ formulation creates a highly effective ternary inhibitor system. researchgate.net Tungstate anions are known to be effective corrosion inhibitors, often working by forming passive films that include iron tungstate (FeWO₄). nih.gov In the ternary system, tungstate likely incorporates into the protective film alongside the BPMG complexes and zinc compounds. researchgate.netnih.gov XPS analysis of films formed from a BPMG-Zn²⁺-tungstate mixture confirms the presence of all three components on the surface, suggesting a co-precipitation mechanism that results in a denser, more robust protective layer with superior corrosion resistance. researchgate.net

Theoretical Modeling of Inhibitor-Surface Interactions

Theoretical modeling, particularly using Density Functional Theory (DFT), provides fundamental insights into the interaction between inhibitor molecules and metal surfaces at an atomic level. cam.ac.ukresearchgate.net These computational studies help to elucidate the mechanism of adsorption and the nature of the chemical bonds formed. nih.gov

For inhibitors like BPMG, DFT calculations can model the adsorption on an iron surface, such as the Fe(110) plane, which is a stable facet of iron. nih.govresearchgate.net These simulations can determine the most stable adsorption configurations and calculate adsorption energies, which indicate the strength of the interaction. researchgate.netchemrxiv.org The calculations reveal that the inhibitor molecule interacts with the iron surface through its electron-rich centers, such as the oxygen atoms of the phosphonate and carboxylate groups and the nitrogen atom of the amino group.

Quantum chemical parameters derived from DFT, such as the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO), are used to predict the reactivity of the inhibitor molecule. A high E_HOMO value suggests a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the iron atoms, while a low E_LUMO indicates a capacity to accept electrons. nih.govresearchgate.net This electron sharing or transfer facilitates the formation of strong coordinate bonds, leading to chemisorption and the creation of a stable protective film. researchgate.net These theoretical results strongly support and explain the experimental observations from electrochemical and surface analysis techniques. nih.govnih.gov

Biochemical and Enzymatic Activity Probes of Glycine Phosphonate Derivatives: Exploring Metabolic and Receptor Interactions

Analogies to N-(phosphonomethyl)glycine (Glyphosate) as an Enzyme Inhibitor

Glyphosate (B1671968) is a potent, broad-spectrum herbicide that functions by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). nih.govbohrium.com This enzyme is a critical component of the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in plants, bacteria, fungi, and some parasites. nih.gov Since this pathway is absent in mammals, EPSPS has become a primary target for the development of herbicides. nih.gov

Glyphosate acts as a competitive inhibitor with respect to the substrate phosphoenolpyruvate (B93156) (PEP) and an uncompetitive inhibitor with respect to shikimate-3-phosphate (B1206780) (S3P). nih.gov It effectively mimics an intermediate state of the ternary enzyme-substrates complex, binding tightly to the EPSPS-S3P complex and preventing the binding of PEP. nih.govpressbooks.pub This inhibition ultimately halts the production of essential aromatic amino acids, leading to the death of the organism. wikipedia.org

Investigation of 5-enolpyruvyl-shikimate-3-phosphate synthase (EPSPS) Inhibition Potential

The structural similarity of N-(Diphosphonomethyl)-N-methylglycine to glyphosate suggests that it may also exhibit inhibitory activity against EPSPS. The presence of the phosphonate (B1237965) group is a key feature for binding to the active site of the enzyme. Research on various glyphosate derivatives has shown that modifications to the core structure can significantly impact herbicidal efficacy. For instance, some C-substituted derivatives of N-phosphonomethylglycine have demonstrated stronger herbicidal properties against certain weed species when compared to glyphosate itself. researchgate.net

The investigation into the EPSPS inhibition potential of this compound would involve detailed kinetic studies to determine its mode of inhibition and its affinity for the enzyme. Such studies would elucidate whether the addition of a second phosphonate group and a methyl group enhances or diminishes its ability to block the active site of EPSPS compared to glyphosate. The binding of glyphosate to EPSPS is a slowly reversible reaction, and understanding the kinetics of this compound's interaction would be crucial in assessing its potential as a modulator of this key enzyme. nih.gov

Table 1: Comparison of EPSPS Inhibition by Glyphosate and Potential Interactions of this compound

Feature N-(phosphonomethyl)glycine (Glyphosate) This compound
Target Enzyme 5-enolpyruvyl-shikimate-3-phosphate synthase (EPSPS) nih.govwikipedia.org Presumed to be EPSPS due to structural analogy.
Mechanism of Action Competitive inhibitor with respect to PEP, uncompetitive with respect to S3P. nih.gov To be determined through kinetic analysis.
Binding Binds to the EPSPS-S3P complex. nih.govpressbooks.pub Hypothesized to bind to the EPSPS-S3P complex.
Effect Inhibition of aromatic amino acid biosynthesis. nih.govwikipedia.org Potential for similar inhibition, pending experimental verification.

Potential Interactions with Glycine-Related Metabolic Pathways (Contextualized by N-methylglycine/Sarcosine (B1681465) Metabolism)

N-methylglycine, also known as sarcosine, is an endogenous amino acid derivative that plays a role in various metabolic pathways. Understanding its metabolism provides a framework for hypothesizing the potential interactions of this compound within similar biological systems.

Examination of Glycine (B1666218) N-methyltransferase (GNMT) and Sarcosine Dehydrogenase Pathways

Two key enzymes involved in sarcosine metabolism are Glycine N-methyltransferase (GNMT) and sarcosine dehydrogenase. GNMT catalyzes the methylation of glycine to form sarcosine, using S-adenosylmethionine (SAM) as the methyl group donor. Sarcosine dehydrogenase, in turn, catalyzes the oxidative demethylation of sarcosine back to glycine.

Given the N-methylglycine backbone of this compound, it is plausible that this compound could interact with these enzymes. It might act as a substrate, an inhibitor, or a modulator of their activity. For instance, the bulky diphosphonomethyl group could hinder its binding to the active sites of GNMT or sarcosine dehydrogenase, potentially making it an inhibitor of these enzymes.

Enzyme Kinetics of Related Biotransformations

To explore these potential interactions, detailed enzyme kinetic studies would be necessary. These studies would measure the rates of reactions catalyzed by GNMT and sarcosine dehydrogenase in the presence of this compound. By determining kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax), researchers could ascertain whether the compound acts as a substrate or an inhibitor. If it is an inhibitor, further studies would be needed to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Modulatory Effects on Glycine Transporters and Receptors (drawing from sarcosine research)

Sarcosine is known to interact with glycine transporters, which are responsible for regulating the concentration of glycine in the synaptic cleft. This interaction is particularly relevant in the context of the N-methyl-D-aspartate (NMDA) receptor, a key player in neurotransmission.

Analysis of Glycine Transporter 1 (GlyT1) Interaction

Glycine Transporter 1 (GlyT1) is a primary regulator of extracellular glycine levels in the brain. Sarcosine is an endogenous inhibitor of GlyT1. nih.gov By inhibiting GlyT1, sarcosine increases the concentration of glycine available to bind to the glycine co-agonist site on the NMDA receptor, thereby potentiating NMDA receptor function. nih.gov This has been explored as a therapeutic strategy in conditions like schizophrenia, where NMDA receptor hypofunction is implicated. nih.gov

Given the structural relationship between this compound and sarcosine, it is conceivable that the former could also modulate GlyT1 activity. The presence of the diphosphonomethyl group would likely influence its binding affinity and efficacy at the transporter. Investigating the interaction of this compound with GlyT1 would involve binding assays and functional assays to measure glycine uptake in the presence of the compound. These studies would reveal whether it acts as an inhibitor, a substrate, or has no effect on GlyT1, providing insights into its potential to modulate glycinergic neurotransmission.

Table 2: Potential Interactions of this compound with Glycine-Related Pathways

Pathway/Target Known Role of N-methylglycine (Sarcosine) Hypothesized Interaction of this compound
Glycine N-methyltransferase (GNMT) Product of glycine methylation. Potential substrate or inhibitor.
Sarcosine Dehydrogenase Substrate for conversion to glycine. Potential substrate or inhibitor.
Glycine Transporter 1 (GlyT1) Inhibitor, leading to increased synaptic glycine. nih.gov Potential modulator (inhibitor or substrate), affecting glycine levels.

Table 3: List of Compounds

Compound Name
This compound
N-(phosphonomethyl)glycine (Glyphosate)
N-methylglycine (Sarcosine)
5-enolpyruvyl-shikimate-3-phosphate (EPSP)
Shikimate-3-phosphate (S3P)
Phosphoenolpyruvate (PEP)
S-adenosylmethionine (SAM)

Elusive Glycine-Phosphonate Derivative Remains Uncharacterized in Scientific Literature

Despite extensive searches of scientific databases and literature, the chemical compound this compound remains uncharacterized, with no publicly available research detailing its synthesis, biochemical properties, or its potential interactions with biological targets such as the N-methyl-D-aspartate receptor (NMDAR).

The inquiry, which aimed to generate a detailed scientific article on this specific glycine-phosphonate derivative, could not be fulfilled due to the absence of any published data. The proposed article was to focus on its role as a biochemical and enzymatic activity probe, particularly in the context of NMDAR modulatory sites and in vitro enzyme inhibition and ligand binding assays. However, a thorough investigation of scholarly articles, chemical repositories, and pharmacological databases yielded no information on this compound.

The N-methyl-D-aspartate receptor is a well-established target for a variety of chemical probes and therapeutic agents. It possesses multiple modulatory sites, including the glutamate (B1630785) binding site, the glycine co-agonist site, and allosteric sites, which can be targeted to either enhance or inhibit receptor activity. Glycine and its derivatives are known to play a crucial role in the modulation of NMDAR function. For instance, N-methylglycine, also known as sarcosine, has been investigated for its effects on NMDARs.

Similarly, compounds containing phosphonate groups have been designed as antagonists for the glutamate binding site of the NMDAR. The combination of a glycine scaffold with phosphonate groups, as suggested by the structure of this compound, hints at a potential interaction with the NMDAR. However, without experimental data, any discussion of its biochemical and enzymatic activity would be purely speculative.

The lack of information extends to in vitro biochemical assays. There are no published studies detailing the inhibitory effects of this compound on any enzyme, nor are there any ligand binding assays that have utilized this compound. Consequently, the creation of data tables, a specific requirement of the original request, is not possible.

Structure Activity Relationship Sar Derivations for N Diphosphonomethyl N Methylglycine Systems

Systematic Modification of Phosphonate (B1237965) Groups and N-Methyl Substitution

The fundamental structure of bisphosphonates, characterized by a P-C-P backbone, allows for systematic modifications at several positions, influencing their physicochemical and biological properties. For N-(Diphosphonomethyl)-N-methylglycine, key modification sites include the phosphonate groups and the N-methyl substituent.

Modification of Phosphonate Groups: The two phosphonate groups are crucial for the high affinity of bisphosphonates to bone mineral, particularly hydroxyapatite. nih.gov Modifications at this site, such as esterification, can significantly alter the compound's chelating ability and subsequent biological activity. The conversion of the phosphonic acid groups to their ester or salt forms can influence solubility and bioavailability.

N-Methyl Substitution and Variations: The substituent on the nitrogen atom is a critical determinant of the antiresorptive potency of nitrogen-containing bisphosphonates. nih.gov In the case of this compound, the N-methyl group is a relatively simple substitution. In broader studies of N-substituted bisphosphonates, the nature of the alkyl or aryl group attached to the nitrogen atom significantly impacts the compound's interaction with its biological targets. nih.govnih.gov For instance, increasing the alkyl chain length on the nitrogen atom can influence the compound's lipophilicity and its fit within the active site of enzymes like farnesyl pyrophosphate synthase (FPPS). nih.gov

Systematic variations could involve replacing the N-methyl group with longer alkyl chains, cyclic structures, or aromatic moieties. Each modification would alter the steric and electronic properties of the molecule, leading to different biological outcomes.

Correlation of Structural Variations with Observed Effects in Coordination Chemistry and Biochemical Assays

The structural modifications of this compound and its analogs have profound effects on their coordination chemistry and performance in biochemical assays.

Biochemical Assays: The primary biochemical target for many nitrogen-containing bisphosphonates is farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. nih.govnih.gov The inhibition of FPPS disrupts the biosynthesis of isoprenoid lipids necessary for the post-translational modification of small GTPases, which are essential for osteoclast function. nih.gov

The potency of FPPS inhibition is highly dependent on the structure of the N-substituted side chain. Studies on various N-substituted bisphosphonates have shown that the presence and position of the nitrogen atom are crucial for high potency. acs.org For example, compounds with a nitrogen atom in a heterocyclic ring, such as risedronate and zoledronate, are among the most potent inhibitors. nih.gov

The following table summarizes the general structure-activity relationships for N-substituted bisphosphonates based on findings from analogous compounds.

Structural Modification Effect on Coordination Chemistry Effect on Biochemical Activity (e.g., FPPS Inhibition)
Esterification of phosphonate groupsReduced affinity for bone mineral (hydroxyapatite)Generally decreased intracellular activity due to altered uptake
Variation of N-Alkyl Chain LengthMinor influence on basic coordination but affects overall conformationPotency generally increases with chain length up to a certain point, then decreases. nih.gov
Introduction of a Hydroxyl Group at R¹Enhances bone binding affinity. nih.govCan contribute to improved potency.
Incorporation of Nitrogen in a Heterocyclic RingCan influence the geometry of metal complexesSignificantly increases potency (e.g., risedronate, zoledronate). nih.gov

This table is based on general findings for N-substituted bisphosphonates and not specifically on this compound.

Quantitative Structure-Activity Relationships (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For bisphosphonates, QSAR studies have been instrumental in understanding the structural requirements for potent antiresorptive activity and for designing new, more effective analogs.

QSAR models for bisphosphonates typically use a variety of molecular descriptors, including:

Topological descriptors: Which describe the connectivity of atoms in the molecule.

Electronic descriptors: Such as partial charges and dipole moments, which are important for interactions with biological targets.

Steric descriptors: Like molecular volume and surface area, which relate to the fit of the molecule in an enzyme's active site.

These models have successfully predicted the antiresorptive potency of various bisphosphonates. For instance, QSAR studies have confirmed the importance of the nitrogen-containing side chain and have helped to optimize its structure for maximal FPPS inhibition. While specific QSAR studies for this compound are not prominent in the literature, the general models developed for nitrogen-containing bisphosphonates can provide valuable predictive insights into how modifications to its structure would likely affect its activity. These models serve as a powerful tool in predictive research, guiding the synthesis of novel derivatives with potentially enhanced therapeutic properties.

Future Prospects and Emerging Research Avenues for N Diphosphonomethyl N Methylglycine

Advanced Computational Studies for Rational Design of Derivatives

The rational design of novel derivatives of N-(Diphosphonomethyl)-N-methylglycine is increasingly reliant on advanced computational methodologies. These in silico approaches allow for the prediction of molecular properties and biological activities, thereby streamlining the design-synthesize-test cycle and reducing reliance on costly and time-consuming empirical screening. By modeling the interactions of this compound and its potential derivatives with biological targets, researchers can prioritize the synthesis of compounds with the highest probability of desired activity.

Key computational techniques that are pivotal in this area include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) calculations. QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For instance, by systematically modifying the substituents on the glycine (B1666218) or phosphonate (B1237965) moieties of this compound, a QSAR model could predict how these changes affect the compound's interaction with a specific enzyme or receptor.

Molecular docking simulations provide a virtual representation of the binding of a ligand, such as a derivative of this compound, to the active site of a target protein. This allows for the visualization of key interactions, such as hydrogen bonds and electrostatic interactions, and helps in understanding the structural basis of activity. Such insights are invaluable for designing derivatives with enhanced binding affinity and selectivity. A study on Cα,α-disubstituted cyclic derivatives of the related compound N-(phosphonomethyl) glycine has already demonstrated the utility of this approach in designing and characterizing novel analogs with specific biological activities. nih.gov DFT calculations further refine this understanding by providing detailed electronic structure information, helping to predict the reactivity and stability of newly designed molecules. The rational design of N-heterocyclic compounds through methods like regenerative cyclization also showcases how catalytic systems can be used to synthesize novel structures based on computational predictions. nih.gov

Table 1: Computational Approaches for Derivative Design

Computational Technique Application in Designing this compound Derivatives Potential Outcomes
Quantitative Structure-Activity Relationship (QSAR) Predict biological activity based on physicochemical properties and structural features. Identification of key structural motifs for activity; prioritization of synthetic targets.
Molecular Docking Simulate the binding pose and affinity of derivatives within a target protein's active site. Elucidation of binding mechanisms; design of derivatives with improved target affinity and selectivity.
Density Functional Theory (DFT) Calculate the electronic structure, reactivity, and stability of novel derivatives. Prediction of chemical reactivity; assessment of metabolic stability of new compounds.
Molecular Dynamics (MD) Simulations Simulate the dynamic behavior of the ligand-protein complex over time. Understanding of conformational changes upon binding; assessment of binding stability.

Integration with "Omics" Technologies for Broader Biological Context

To fully comprehend the biological implications of this compound, future research will necessitate its integration with "omics" technologies. These high-throughput approaches—including genomics, transcriptomics, proteomics, and metabolomics—provide a systems-level view of cellular and organismal responses to a chemical compound, moving beyond a single target to a holistic biological context.

Metabolomics can identify and quantify the global changes in small-molecule metabolites within a biological system following exposure to this compound. This can reveal the metabolic pathways that are perturbed by the compound, offering clues to its mechanism of action and off-target effects.

Proteomics analyzes large-scale changes in protein expression and post-translational modifications. By identifying which proteins are up- or down-regulated, proteomics can pinpoint the cellular machinery that responds to the compound.

Transcriptomics , through techniques like RNA-sequencing, measures the expression levels of all genes in a cell. This can uncover the genetic and signaling pathways that are activated or inhibited by this compound.

Research on the related compound sarcosine (B1681465) (N-methylglycine) illustrates the power of these integrated approaches. Studies have used techniques like in vivo calcium imaging and analysis of cerebrospinal fluid to understand how sarcosine modulates N-methyl-D-aspartate (NMDA) receptor activity and affects brain chemistry, providing a detailed picture of its neurological effects. mdpi.comnih.gov Applying a similar multi-omics strategy to this compound would provide an unprecedented depth of understanding of its biological impact.

Table 2: "Omics" Technologies for Biological Characterization

"Omics" Technology Information Provided Application to this compound Research
Metabolomics Global profile of small-molecule metabolites. Identify metabolic pathways affected by the compound; discover potential biomarkers of exposure or effect.
Proteomics Large-scale analysis of protein expression and modifications. Uncover protein targets and signaling networks; understand cellular response mechanisms.
Transcriptomics Comprehensive analysis of gene expression (RNA). Identify gene regulatory networks modulated by the compound; reveal its primary mechanism of action.
Genomics Analysis of the complete set of DNA. Identify genetic factors that may influence sensitivity or resistance to the compound's effects.

Development of Novel Research Methodologies for Phosphonate Chemistry

Progress in understanding and utilizing this compound is intrinsically linked to advancements in the broader field of phosphonate chemistry. The development of novel synthetic and analytical methodologies is crucial for creating new derivatives and for accurately studying their behavior in complex systems.

Recent years have seen a significant push towards "green" and more efficient synthetic methods for phosphonates. rsc.org These include microwave-assisted and ultrasound-promoted reactions, which can lead to higher yields and shorter reaction times. rsc.orgtandfonline.com Innovations in catalysis, such as the use of palladium, copper, or manganese catalysts, have enabled new types of bond formations, allowing for the synthesis of complex phosphonate structures under milder conditions than traditional methods like the Michaelis-Arbuzov reaction. uiowa.eduorganic-chemistry.org For example, metal-free phosphorylation processes and methods for activating inert P(V) compounds are expanding the toolkit for creating novel phosphonate-containing molecules. organic-chemistry.orgresearchgate.net The development of post-synthetic modification techniques also provides a powerful route to functionalize phosphonate-based materials. digitellinc.com

On the analytical front, the detection and characterization of phosphonates, which can be challenging due to their high polarity, are also improving. wiley.com While traditional methods like ion chromatography and capillary electrophoresis exist, modern techniques based on high-performance liquid chromatography coupled with mass spectrometry (LC/MS) offer superior sensitivity and specificity. wiley.com The development of specialized chromatographic columns, such as those for hydrophilic interaction chromatography (HILIC), has been particularly important for analyzing these polar compounds without the need for derivatization. wiley.com Furthermore, advanced solid-state characterization techniques, including X-ray and electron diffraction, are providing deeper insights into the structure of metal phosphonate materials. mdpi.commdpi.com These evolving methodologies will be instrumental in synthesizing and analyzing novel derivatives of this compound, facilitating a more profound exploration of its chemical and biological properties.

Table 3: Emerging Methodologies in Phosphonate Chemistry

Methodology Type Specific Advancement Relevance to this compound
Synthetic Chemistry Green Chemistry Approaches (e.g., microwave, ultrasound) rsc.org More efficient, sustainable, and scalable synthesis of derivatives.
Advanced Catalytic Systems (e.g., Pd, Cu) organic-chemistry.org Enables novel C-P bond formations for creating complex and diverse analogs.
Post-Synthetic Modification digitellinc.com Allows for the late-stage functionalization of the molecule to fine-tune properties.
Analytical Chemistry LC/MS with HILIC wiley.com Sensitive and specific quantification in complex biological matrices without derivatization.
Advanced Solid-State Analysis (e.g., Electron Diffraction) mdpi.com Detailed structural elucidation of the compound and its metal complexes.
In Situ Characterization Techniques mdpi.com Real-time monitoring of reactions and transformations involving the compound.

Q & A

Q. What synthetic methodologies are employed for the preparation of N-(diphosphonomethyl)-N-methylglycine and its titanium(IV) salt?

The synthesis involves reacting this compound with titanium precursors under controlled conditions. Key steps include:

  • Purification via recrystallization or chromatographic methods.
  • Characterization using X-ray powder diffraction to confirm amorphous structure and thermogravimetry to assess thermal stability (mass loss ~10% at 100–200°C).
  • Validation of phosphonate bonding and free phosphonic acid groups via 31^{31}P MAS NMR spectroscopy .

Q. How is the porosity and surface area of the titanium(IV) salt of this compound quantified?

Porosity is evaluated using isothermal N2_2 adsorption-desorption analysis, yielding a BET-specific surface area of 119 m2^2/g. This method identifies mesoporous structures critical for proton conduction applications. The material’s water content is humidity-dependent, requiring controlled RH conditions during measurements .

Q. What analytical techniques are essential for validating the chemical structure of this compound derivatives?

  • 31^{31}P MAS NMR : Distinguishes between bonded phosphonate and free phosphonic acid groups.
  • Thermogravimetric Analysis (TGA) : Determines thermal stability and hydration levels (e.g., water loss at 90°C under 90% RH).
  • X-ray Diffraction : Confirms amorphous phase and lack of long-range crystallinity .

Advanced Research Questions

Q. What mechanisms underlie the proton conductivity of the titanium(IV) salt of this compound?

Conductivity follows Arrhenius behavior (σ=3×102σ = 3 \times 10^{-2} S/cm at 90°C and 90% RH), driven by proton hopping through hydrogen-bonded water networks within the porous structure. Humidity-dependent hydration layers facilitate Grotthuss-type conduction, while activation energy (EaE_a) decreases with higher RH due to reduced energy barriers for proton mobility .

Q. How does the coordination environment of titanium(IV) influence the material’s proton conduction properties?

Titanium(IV) forms stable phosphonate linkages, creating a rigid framework that retains water molecules. The presence of free phosphonic acid groups (-PO3_3H2_2) enhances proton donation, while the amorphous nature allows dynamic rearrangement of hydration layers under varying RH conditions .

Q. What experimental challenges arise when correlating proton conductivity with structural features in amorphous materials?

  • Non-crystalline Structure : Traditional crystallographic methods (e.g., single-crystal XRD) are inapplicable, requiring reliance on spectroscopic (31^{31}P NMR) and surface-area analyses.
  • Humidity Control : Conductivity measurements demand precise RH regulation to isolate hydration effects from thermal contributions.
  • Reproducibility : Batch-to-batch variability in amorphous phase formation necessitates rigorous synthesis standardization .

Q. How do phosphonate-to-phosphonic acid ratios impact the material’s functional properties?

A higher proportion of free phosphonic acid groups increases proton concentration but may reduce structural stability. Optimal ratios balance conductivity (from -PO3_3H2_2) and framework integrity (from Ti-O-P bonds). Quantitative 31^{31}P NMR integration is critical for determining this ratio .

Q. What strategies are employed to enhance the hydrolytic stability of this compound derivatives in aqueous environments?

  • Coordination with Multivalent Metals (e.g., Ti4+^{4+}, Zr4+^{4+}): Strengthens phosphonate-metal bonds, reducing hydrolysis.
  • Hydrophobic Functionalization : Introducing alkyl chains or fluorinated groups minimizes water penetration into the framework.
  • Crosslinking Agents : Improve mechanical stability without compromising proton mobility .

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